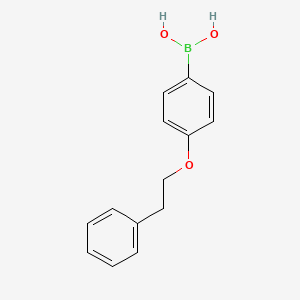

(4-Phenethoxyphenyl)boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(4-Phenethoxyphenyl)boronic acid is an organic compound with the molecular formula C14H15BO3 It is a boronic acid derivative characterized by the presence of a phenethoxy group attached to a phenyl ring, which is further bonded to a boronic acid moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

(4-Phenethoxyphenyl)boronic acid can be synthesized through several methods, with one of the most common being the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. The reaction typically proceeds under mild conditions and is highly efficient .

Industrial Production Methods

Industrial production of this compound often involves the large-scale application of the Suzuki-Miyaura coupling reaction. The process is optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure consistent product quality .

Analyse Des Réactions Chimiques

Types of Reactions

(4-Phenethoxyphenyl)boronic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phenethoxyphenylboronic acid derivatives.

Reduction: Reduction reactions can convert it into corresponding alcohols or other reduced forms.

Substitution: It participates in nucleophilic substitution reactions, where the boronic acid group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various substituted phenethoxyphenyl derivatives, which can be further utilized in the synthesis of complex organic molecules .

Applications De Recherche Scientifique

(4-Phenethoxyphenyl)boronic acid, a derivative of phenylboronic acid (PBA), has garnered interest in scientific research due to its unique chemical properties and potential applications in various fields . PBA and its derivatives can form reversible complexes with polyols, including sugars, diols, and diphenols, making them valuable in diagnostic and therapeutic applications . This article aims to provide a detailed overview of the applications of PBA-based compounds, drawing from verified sources.

Case Study: Tumor Targeting with Chitosan Nanoparticles

Phenylboronic acid-decorated chitosan nanoparticles (PBA-CS NPs) have been developed for tumor targeting . The incorporation of negatively charged phenylboronic acid groups onto the surface of positively charged CS nanoparticles gives the nanoparticles a zwitterionic surface and reduces their surface potential . PBA decoration can enhance the targeting ability of nanoparticles to cancer cells and prolong the retention time in tumor sites due to the interaction between over-expressed sialic acid residues in cancer cells and phenylboronic acid groups .

In vivo antitumor examination demonstrated that the phenylboronic acid-decorated nanoparticles have superior efficacy in restricting tumor growth and prolonging the survival time of tumor-bearing mice than free drug and drug-loaded chitosan nanoparticles . Furthermore, the phenylboronic acid-decorated nanoparticles displayed a deeper penetration and persistent accumulation in multicellular spheroids, resulting in better inhibition growth to multicellular spheroids than non-decorated nanoparticles .

Other Applications

Boronic acids and their derivatives have several activities, such as anticancer, antibacterial, and antiviral activity, and even their application as sensors and delivery .

Examples of Boronic Acid-Based Drugs

| Drug | Target | Use | Approval |

|---|---|---|---|

| Bortezomib | Multiple myeloma | A modified dipeptidyl boronic acid that acts as a proteasome inhibitor. | FDA, EMA |

| Ixazomib | Multiple myeloma | N-dipeptidyl boronic acid, having the same mechanism as bortezomib. | FDA, EMA |

| Vaborbactam | β-Lactamase | A cyclic boronic acid that inhibits β-lactamase, used in combination with antibiotics for the treatment of urinary, abdominal, and lung infections. | FDA, EMA |

Ongoing Research

Several studies are evaluating boronic acid derivatives in combination therapies for various cancers :

Mécanisme D'action

The mechanism of action of (4-Phenethoxyphenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition, where the compound interacts with active site residues to modulate enzyme activity. The molecular targets and pathways involved include interactions with proteins and nucleic acids, leading to changes in their structure and function .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Hydroxyphenylboronic acid

- 4-Methoxyphenylboronic acid

- 4-Phenoxyphenylboronic acid

Uniqueness

(4-Phenethoxyphenyl)boronic acid is unique due to the presence of the phenethoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific synthetic applications where other boronic acids may not be as effective.

Propriétés

Formule moléculaire |

C14H15BO3 |

|---|---|

Poids moléculaire |

242.08 g/mol |

Nom IUPAC |

[4-(2-phenylethoxy)phenyl]boronic acid |

InChI |

InChI=1S/C14H15BO3/c16-15(17)13-6-8-14(9-7-13)18-11-10-12-4-2-1-3-5-12/h1-9,16-17H,10-11H2 |

Clé InChI |

XDPPJKUUTVYILH-UHFFFAOYSA-N |

SMILES canonique |

B(C1=CC=C(C=C1)OCCC2=CC=CC=C2)(O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.